![molecular formula C20H22N4O2S B2696765 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1203411-84-0](/img/structure/B2696765.png)
2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopenta[b]indoles, which is a part of the compound , has been extensively studied. Various methods have been developed, including metal-catalysed approaches . The synthesis of 1,2-dihydrocyclopenta[b]indol-3(4H)-ones, a related compound, involves a three-step procedure including the formation of Meldrum’s acid adduct, a transformation to 3-substituted propionic acid followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using spectroscopic methods such as ^1H NMR and ^13C NMR . For instance, the ^1H NMR spectrum of a related compound, 1,2-dihydrocyclopenta[b]indol-3(4H)-one, shows signals corresponding to the hydrogen atoms in the molecule .
Chemical Reactions Analysis
The compound, being a part of the cyclopenta[b]indole family, may undergo various chemical reactions. For instance, cyclopenta[b]indoles can undergo a Friedel–Crafts-type allenylation/5-exo-annulation cascade .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. For instance, the ^1H NMR and ^13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The cyclopenta[b]indole scaffold is prevalent in several bioactive natural products and pharmaceutically interesting compounds. Given its structural resemblance to indole alkaloids, this compound could be investigated for its potential anticancer properties. Researchers may explore its cytotoxicity against specific cancer cell lines, aiming to identify novel chemotherapeutic agents .
Mitotic Kinesin Eg5 Inhibition
Terpendole E, an important mitotic kinesin Eg5 inhibitor, shares a cyclopenta[b]indole core. Considering this similarity, scientists could evaluate our compound’s ability to inhibit Eg5, a motor protein essential for cell division. Such inhibition might disrupt cancer cell proliferation and serve as a therapeutic strategy .
Anti-Fertility and Estrogenic Activities
Yuehchukene, another cyclopenta[b]indole derivative, exhibits anti-fertility and estrogenic activities. Researchers could investigate whether our compound shares similar effects, potentially contributing to contraceptive or hormone-related therapies .
Antimicrobial Properties
Paspaline, a cyclopenta[b]indole alkaloid, displays anti-bacterial and insecticidal activity. Our compound could be screened for similar properties, potentially leading to the development of new antimicrobial agents .
Cholesterol-Lowering Effects
Laropiprant, a drug believed to lower cholesterol, contains a cyclopenta[b]indole core. Researchers might explore whether our compound exhibits similar effects on lipid metabolism and cholesterol levels .
Natural Product Synthesis
Polyveoline, a natural product with a cyclopenta[b]indoline scaffold, highlights the versatility of this structural motif. Scientists could investigate our compound’s potential as a precursor for synthesizing other complex natural products .
Novel Synthetic Routes
Given the significance of cyclopenta[b]indoles, various synthetic protocols have been described. Researchers could explore novel metal-catalyzed approaches, building upon recent advancements, to efficiently synthesize our compound .
Zukünftige Richtungen
Future research could focus on exploring the biological activities of this compound, given that cyclopenta[b]indol-4(1H)-yl derivatives are known to exhibit a wide range of biological activities . Additionally, further studies could aim to optimize the synthesis of this compound and related compounds .
Eigenschaften
IUPAC Name |
2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-18(19(26)23(2)3)27-20(21-12)22-17(25)11-24-15-9-5-4-7-13(15)14-8-6-10-16(14)24/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCFQBSSBYKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


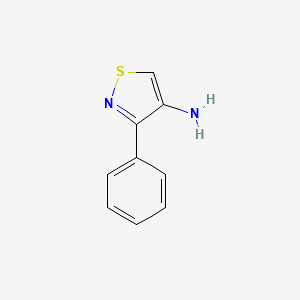
![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)
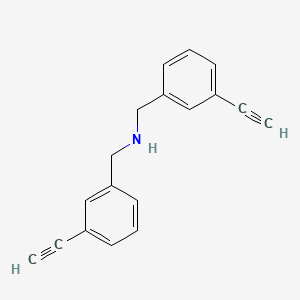

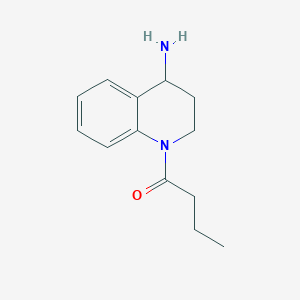
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)
![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)
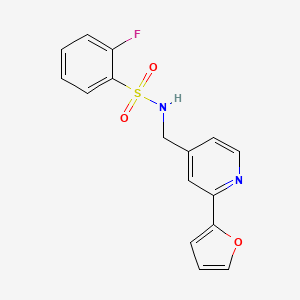
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
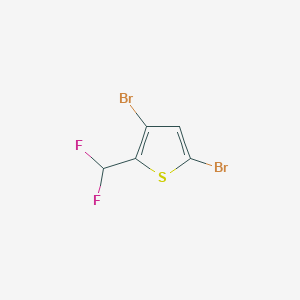

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)